molecular formula C23H25N3O2S B2991510 (E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1421588-59-1

(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2991510
CAS No.: 1421588-59-1
M. Wt: 407.53
InChI Key: RQBOLCCUUZWWPZ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Techniques

Research has demonstrated methods for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, offering a pathway to synthesize compounds similar to "(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine". These processes facilitate the production of salts and room temperature ionic liquids (RTILs), highlighting the versatility of these compounds in creating various chemical structures useful in different scientific applications (Zhang, Martin, & Desmarteau, 2003).

Heterocyclic Chemistry and Antimicrobial Activity

The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties has been explored, starting from materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone. Some of these compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Metal Oxide Solubilization

Ionic liquids derived from imidazolium, pyridinium, and other heterocyclic frameworks, functionalized with carboxyl groups, have shown efficacy in dissolving metal oxides and hydroxides. This application is critical in materials science for the selective dissolution and processing of metal-based materials, offering new avenues for recycling and refining metals (Nockemann et al., 2008).

Synthesis and Biological Evaluation

Compounds synthesized from the foundational structure of "this compound" have been analyzed for biological activities, such as butyrylcholinesterase inhibition. This research indicates the compound's derivatives' potential in exploring treatments for diseases linked to enzyme dysregulation (Khalid et al., 2016).

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-29(28,18-13-20-7-3-1-4-8-20)26-15-11-21(12-16-26)19-25-17-14-24-23(25)22-9-5-2-6-10-22/h1-10,13-14,17-18,21H,11-12,15-16,19H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBOLCCUUZWWPZ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.